molecular formula C19H21N3O4S B11388060 N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzenesulfonamide

N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzenesulfonamide

Cat. No.: B11388060
M. Wt: 387.5 g/mol
InChI Key: VGIAGVIQYXEKNM-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

      Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

      Reduction: Reduction reactions may yield N-ethyl-4-methylbenzenesulfonamide derivatives with different functional groups.

      Substitution: Substitution reactions can occur at the aromatic ring, replacing the methyl group.

      Common Reagents: Reagents like , , and are commonly used.

      Major Products: These reactions can yield various derivatives, including hydroxylated, halogenated, or alkylated forms.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis due to its sulfonamide functionality.

      Biology: Investigated for potential biological activities, such as enzyme inhibition or receptor binding.

      Medicine: May have applications in drug design or as a pharmacophore.

      Industry: Employed in the production of specialty chemicals.

  • Mechanism of Action

    • The exact mechanism remains an active area of research.
    • Potential molecular targets and pathways need further exploration.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C19H21N3O4S

    Molecular Weight

    387.5 g/mol

    IUPAC Name

    N-ethyl-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methylbenzenesulfonamide

    InChI

    InChI=1S/C19H21N3O4S/c1-4-22(27(23,24)17-11-5-14(2)6-12-17)13-18-20-19(21-26-18)15-7-9-16(25-3)10-8-15/h5-12H,4,13H2,1-3H3

    InChI Key

    VGIAGVIQYXEKNM-UHFFFAOYSA-N

    Canonical SMILES

    CCN(CC1=NC(=NO1)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)C

    Origin of Product

    United States

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